Cas no 1310427-46-3 (2-(4-bromothiophen-2-yl)ethan-1-ol)
2-(4-bromothiophen-2-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-(4-bromothiophen-2-yl)ethanol
- 2-Thiopheneethanol, 4-bromo-
- GPAIEIFXXXKXEH-UHFFFAOYSA-N
- 2-(4-bromothiophen-2-yl)ethan-1-ol
-
- Inchi: 1S/C6H7BrOS/c7-5-3-6(1-2-8)9-4-5/h3-4,8H,1-2H2
- InChI Key: GPAIEIFXXXKXEH-UHFFFAOYSA-N
- SMILES: BrC1=CSC(=C1)CCO
Computed Properties
- Exact Mass: 205.94010g/mol
- Monoisotopic Mass: 205.94010g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 89.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 48.5
- XLogP3: 1.9
2-(4-bromothiophen-2-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM423575-250mg |
2-(4-bromothiophen-2-yl)ethanol |
1310427-46-3 | 95%+ | 250mg |
$423 | 2024-08-02 | |
| Chemenu | CM423575-500mg |
2-(4-bromothiophen-2-yl)ethanol |
1310427-46-3 | 95%+ | 500mg |
$714 | 2024-08-02 | |
| Chemenu | CM423575-1g |
2-(4-bromothiophen-2-yl)ethanol |
1310427-46-3 | 95%+ | 1g |
$906 | 2024-08-02 | |
| Enamine | EN300-1250718-0.05g |
2-(4-bromothiophen-2-yl)ethan-1-ol |
1310427-46-3 | 0.05g |
$197.0 | 2023-06-08 | ||
| Enamine | EN300-1250718-0.1g |
2-(4-bromothiophen-2-yl)ethan-1-ol |
1310427-46-3 | 0.1g |
$293.0 | 2023-06-08 | ||
| Enamine | EN300-1250718-0.25g |
2-(4-bromothiophen-2-yl)ethan-1-ol |
1310427-46-3 | 0.25g |
$418.0 | 2023-06-08 | ||
| Enamine | EN300-1250718-0.5g |
2-(4-bromothiophen-2-yl)ethan-1-ol |
1310427-46-3 | 0.5g |
$656.0 | 2023-06-08 | ||
| Enamine | EN300-1250718-1.0g |
2-(4-bromothiophen-2-yl)ethan-1-ol |
1310427-46-3 | 1g |
$842.0 | 2023-06-08 | ||
| Enamine | EN300-1250718-2.5g |
2-(4-bromothiophen-2-yl)ethan-1-ol |
1310427-46-3 | 2.5g |
$1650.0 | 2023-06-08 | ||
| Enamine | EN300-1250718-5.0g |
2-(4-bromothiophen-2-yl)ethan-1-ol |
1310427-46-3 | 5g |
$2443.0 | 2023-06-08 |
2-(4-bromothiophen-2-yl)ethan-1-ol Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 2-(4-bromothiophen-2-yl)ethan-1-ol
Introduction to CAS No. 1310427-46-3: 2-(4-Bromothiophen-2-yl)ethan-1-ol
CAS No. 1310427-46-3, commonly referred to as 2-(4-bromothiophen-2-yl)ethan-1-ol, is a compound of significant interest in the field of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a thiophene ring with a bromine substituent and an ethanolic group. Recent studies have highlighted its potential applications in drug development, electronic materials, and as an intermediate in organic synthesis.
The molecular structure of 2-(4-bromothiophen-2-yl)ethan-1-ol consists of a thiophene ring, a five-membered aromatic heterocycle containing sulfur, which is substituted at the 4-position with a bromine atom and at the 2-position with an ethanolic group (-CH₂CH₂OH). This arrangement imparts the compound with unique electronic properties, making it a promising candidate for various chemical applications.
Recent research has focused on the synthesis and characterization of this compound, particularly its stability under different conditions and its reactivity in various chemical reactions. Studies have shown that the thiophene ring plays a crucial role in stabilizing the molecule through resonance effects, while the bromine substituent introduces electron-withdrawing properties that can influence the compound's reactivity.
In terms of applications, 2-(4-bromothiophen-2-yl)ethan-1-ol has been explored as a potential precursor for the synthesis of more complex molecules with desired pharmacological properties. For instance, researchers have investigated its use in the development of anti-inflammatory and anti-tumor agents due to its ability to interact with specific biological targets.
Moreover, this compound has shown promise in materials science, particularly in the development of novel semiconducting materials. The thiophene moiety is known for its role in conjugated systems, which are essential for electronic devices such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). The bromine substituent can further modulate the electronic properties of these materials, making them suitable for advanced electronic applications.
The synthesis of CAS No. 1310427-46- has also been optimized in recent studies to improve yield and purity. Researchers have developed efficient synthetic routes using catalytic methods and microwave-assisted techniques, which not only enhance the reaction efficiency but also reduce environmental impact.
In conclusion, CAS No. 1310427-, or 2-(4-bromothiophen-, represents a versatile compound with diverse applications across multiple disciplines. Its unique structure and chemical properties make it an invaluable tool for researchers in organic chemistry, pharmacology, and materials science.
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